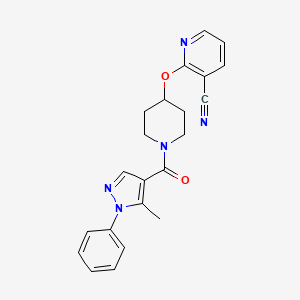

2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-16-20(15-25-27(16)18-7-3-2-4-8-18)22(28)26-12-9-19(10-13-26)29-21-17(14-23)6-5-11-24-21/h2-8,11,15,19H,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMIHFZGDQHUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a pyrazole ring, a piperidine moiety, and a nitrile group, contributing to its unique pharmacological profile.

Research indicates that the biological activity of pyrazole derivatives often involves interactions with various biological targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, studies have shown that certain pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The compound's structural components may enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile :

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Model : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a potential for enhanced therapeutic strategies in breast cancer treatment .

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Pyrazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that pyrazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have shown that compounds containing the pyrazole moiety exhibit activity against breast cancer cells (MCF-7 and MDA-MB-231), often demonstrating synergistic effects when combined with standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain pyrazole compounds exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves several steps, including:

Multicomponent Reactions

Recent advancements in multicomponent synthesis techniques have facilitated the efficient production of pyrazole derivatives. For example, a five-component reaction involving various aldehydes and hydrazine has been reported to yield high percentages of pyrazole compounds .

Reactions Involving Piperidine Derivatives

The incorporation of piperidine into the structure enhances the pharmacological profile of the resulting compounds. Piperidine derivatives are known to exhibit diverse biological activities, making them valuable in drug design .

Analgesic and Anti-inflammatory Effects

Research has indicated that some pyrazole derivatives possess analgesic and anti-inflammatory properties. Studies have evaluated their efficacy using carrageenan-induced paw edema models, showing promising results compared to traditional anti-inflammatory drugs like curcumin .

Neuroprotective Properties

The compound's potential as a neuroprotective agent is also noteworthy. Pyrazoles have been linked to mechanisms that protect neuronal cells from oxidative stress and apoptosis, which could lead to therapeutic applications in neurodegenerative diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous pyrazole-nicotinonitrile hybrids and other heterocyclic systems.

Table 1: Structural and Functional Comparison

Key Observations

Structural Differences: The target compound incorporates a piperidine-oxy linker, which may enhance solubility and blood-brain barrier penetration compared to compound 8, which has a bulky naphthalen-1-yl group. The latter’s hydroxy group could improve hydrogen bonding but reduce metabolic stability.

The target compound’s lack of a naphthyl group might reduce DNA intercalation but improve pharmacokinetics. Unlike WIN 55212-2 (a CB2-preferring agonist), the target compound lacks the classical cannabinoid pharmacophore (e.g., diarylpyrazole), indicating divergent receptor interactions .

Receptor Binding and Signaling: While cannabinoid ligands like HU-210 and WIN 55212-2 show subtype-specific efficacy (e.g., CB1 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.